molecular formula C18H15N3O5 B2801998 Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate CAS No. 903311-68-2

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate

Cat. No.: B2801998
CAS No.: 903311-68-2
M. Wt: 353.334
InChI Key: WDQZWXJAKGBKHT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate is a complex organic compound that belongs to the indolizine family. . This compound, in particular, features a nitrobenzoyl group, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in redox reactions, influencing the compound’s biological activity. The indolizine core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(3-nitrobenzoyl)indole-1-carboxylate
  • Ethyl 2-amino-3-(3-nitrobenzoyl)pyrrole-1-carboxylate
  • Ethyl 2-amino-3-(3-nitrobenzoyl)quinoline-1-carboxylate

Uniqueness

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate is unique due to its indolizine core, which imparts specific chemical and biological properties.

Biological Activity

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate is a synthetic compound belonging to the indolizine family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with an ethyl ester group, an amino group, and a nitro-substituted benzoyl moiety. These functional groups contribute to its reactivity and potential biological activity. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and reductions, which can influence its bioactivity.

Antimicrobial Activity

Research indicates that indolizine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. In vitro studies have shown that this compound can inhibit MTB with minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL, depending on the specific strain tested .

Strain MIC (µg/mL)
H37Rv (susceptible)4 - 32
MDR-MTB16 - 64

Anti-inflammatory and Anticancer Properties

Indolizines are also recognized for their anti-inflammatory and anticancer activities. This compound has shown potential in inhibiting various cancer cell lines. While specific IC50 values for this compound against cancer cells are not widely reported, similar indolizine derivatives have demonstrated significant cytotoxic effects in studies targeting various cancer types .

The mechanism of action for this compound involves interactions with key enzymes and proteins involved in disease pathways. Molecular docking studies suggest that it may interact with enzymes such as enoyl-acyl carrier protein reductase (InhA), which is crucial for the survival of MTB. This interaction could lead to the inhibition of bacterial growth and the potential development of new therapeutic agents against resistant strains .

Case Studies

Several studies have focused on the biological activity of indolizine derivatives, including this compound:

  • Anti-tubercular Activity : A study conducted on a series of indolizines found that those with similar structures to this compound displayed promising anti-tubercular activity against both susceptible and MDR strains of MTB .
  • Cytotoxicity Studies : In vitro assays have shown that certain indolizine derivatives possess cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Properties

IUPAC Name

ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-2-26-18(23)14-13-8-3-4-9-20(13)16(15(14)19)17(22)11-6-5-7-12(10-11)21(24)25/h3-10H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQZWXJAKGBKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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